1-Buten-2-ol

Description

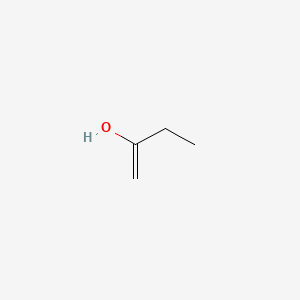

Structure

2D Structure

3D Structure

Properties

CAS No. |

61923-55-5 |

|---|---|

Molecular Formula |

C4H8O |

Molecular Weight |

72.11 g/mol |

IUPAC Name |

but-1-en-2-ol |

InChI |

InChI=1S/C4H8O/c1-3-4(2)5/h5H,2-3H2,1H3 |

InChI Key |

IKZZIQXKLWDPCD-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=C)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1-Buten-2-ol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Buten-2-ol, a secondary enol, is a molecule of significant theoretical interest in organic chemistry. While its transient existence makes direct experimental characterization challenging, understanding its structure and chemical properties is crucial for comprehending reaction mechanisms and its role as a reactive intermediate. This technical guide provides a comprehensive overview of this compound, focusing on its structure, computed physicochemical properties, and its pivotal role in the keto-enol tautomerism of butanone. The guide also outlines hypothetical synthetic and analytical methodologies, acknowledging the inherent instability of this compound.

Introduction

This compound, with the chemical formula C₄H₈O, is the enol tautomer of butanone.[1][2] Enols are characterized by a hydroxyl group attached to a carbon-carbon double bond. This structural feature makes them key intermediates in a variety of organic reactions, including halogenation, alkylation, and aldol (B89426) condensations. The chemistry of this compound is intrinsically linked to its keto form, butanone, with the equilibrium heavily favoring the more stable ketone under standard conditions.[1] This guide will delve into the theoretical and computed aspects of this compound's chemical nature.

Structure and Nomenclature

The systematic IUPAC name for this compound is but-1-en-2-ol .[3] Its structure consists of a four-carbon chain with a double bond between the first and second carbon atoms and a hydroxyl group on the second carbon.

-

Molecular Formula: C₄H₈O[3]

-

Molecular Weight: 72.11 g/mol [3]

-

CAS Registry Number: 61923-55-5[4]

-

InChI: InChI=1S/C4H8O/c1-3-4(2)5/h5H,2-3H2,1H3[3]

-

SMILES: CCC(=C)O[3]

Physicochemical Properties (Computed)

| Property | Value | Reference |

| Molecular Weight | 72.11 g/mol | [3] |

| XLogP3-AA (logP) | 1.3 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 1 | [3] |

| Rotatable Bond Count | 1 | [3] |

| Exact Mass | 72.057514874 Da | [3] |

| Monoisotopic Mass | 72.057514874 Da | [3] |

| Topological Polar Surface Area | 20.2 Ų | [3] |

| Heavy Atom Count | 5 | [3] |

Keto-Enol Tautomerism

The most significant chemical property of this compound is its rapid tautomerization to butanone. This equilibrium is a fundamental concept in organic chemistry.

The equilibrium lies far to the right, favoring the thermodynamically more stable butanone.[1] The enol form, this compound, is a transient species. This tautomerization is catalyzed by both acids and bases.

Hypothetical Experimental Protocols

While the isolation of pure this compound is not practically feasible under normal laboratory conditions, its in-situ generation is a key step in several reactions of butanone.

Hypothetical Synthesis via Grignard Reaction

A plausible, though challenging, synthetic route to generate this compound in a reaction mixture would be the 1,2-addition of a Grignard reagent to an α,β-unsaturated aldehyde like acrolein.[5][6][7][8][9]

Reaction: Ethylmagnesium bromide + Acrolein → this compound

Methodology:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. Bromoethane is added dropwise to initiate the formation of ethylmagnesium bromide.

-

Addition Reaction: The Grignard reagent solution is cooled to 0°C. A solution of acrolein in anhydrous diethyl ether is added dropwise with vigorous stirring. The reaction is highly exothermic and must be carefully controlled.

-

Work-up: The reaction mixture is quenched by the slow addition of a cold, saturated aqueous solution of ammonium (B1175870) chloride. This hydrolyzes the magnesium alkoxide to form the alcohol.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate.

Note: At this stage, the ethereal solution would contain this compound, which would immediately begin to tautomerize to butanone. Any subsequent attempt at purification, such as distillation, would likely accelerate this conversion.

Spectroscopic Characterization (Theoretical)

Obtaining experimental spectra of pure this compound is highly improbable. However, one can predict the key features based on its structure.

-

¹H NMR:

-

A broad singlet for the hydroxyl proton (-OH).

-

Signals in the olefinic region for the vinyl protons (=CH₂).

-

A quartet for the methylene (B1212753) protons (-CH₂-).

-

A triplet for the methyl protons (-CH₃).

-

-

¹³C NMR:

-

A deshielded signal for the carbon bearing the hydroxyl group (C-OH).

-

Signals in the olefinic region for the doubly bonded carbons.

-

Signals for the methylene and methyl carbons.

-

-

IR Spectroscopy:

-

A broad O-H stretching band around 3300 cm⁻¹.

-

A C=C stretching band around 1650 cm⁻¹.

-

C-O stretching band around 1100 cm⁻¹.

-

-

Mass Spectrometry:

-

A molecular ion peak (M⁺) at m/z = 72.

-

Fragmentation patterns corresponding to the loss of water (M-18), a methyl group (M-15), and an ethyl group (M-29).

-

Reactivity and Potential Applications in Synthesis

As an enol, this compound is a nucleophilic species. The double bond is electron-rich, making it susceptible to attack by electrophiles. Although transient, the formation of this compound as an intermediate is crucial for the α-functionalization of butanone. For instance, the acid- or base-catalyzed halogenation of butanone proceeds through the enol or enolate intermediate.

In the context of drug development, while this compound itself is not a direct pharmaceutical intermediate due to its instability, the principles of its formation and reactivity are fundamental to the synthesis of more complex molecules where butanone or similar ketones are used as starting materials.[][11][12] The controlled generation of enol or enolate intermediates allows for the regioselective formation of carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of pharmaceutical synthesis.[13]

Conclusion

This compound represents a classic example of an unstable enol that exists in a dynamic equilibrium with its more stable keto tautomer, butanone. While its isolation and direct experimental characterization are largely unfeasible, a thorough understanding of its structure, computed properties, and its role in tautomerism is essential for chemists. The principles governing its formation and reactivity are widely applicable in synthetic organic chemistry, including in the development of pharmaceutical agents. Future research involving advanced spectroscopic techniques under cryogenic conditions may provide further experimental insights into the nature of this transient yet important molecule.

References

- 1. quora.com [quora.com]

- 2. quora.com [quora.com]

- 3. This compound | C4H8O | CID 143854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. quora.com [quora.com]

- 11. Pharmaceutical Intermediates | Advanced Intermediates | API intermediates | Bulk drug intermediates [sarex.com]

- 12. Pharmaceutical Intermediates List [qinmuchem.com]

- 13. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

1-Buten-2-ol IUPAC name and CAS number

Audience: Researchers, scientists, and drug development professionals.

This document provides the key chemical identifiers for 1-Buten-2-ol, a significant organic compound. The information is presented to support research and development activities.

Chemical Identity and Properties

The compound "this compound" is systematically named according to IUPAC nomenclature to define its chemical structure unambiguously. Its CAS number provides a unique identifier for database and regulatory purposes.

| Identifier | Value | Source |

| IUPAC Name | but-1-en-2-ol | PubChem[1][2] |

| CAS Number | 61923-55-5 | NIST, PubChem[1][3][4] |

| Molecular Formula | C₄H₈O | NIST, PubChem[1][3][4] |

| Molecular Weight | 72.1057 g/mol | NIST[3][4] |

| Synonyms | Ethyl vinyl alcohol | PubChem[1] |

Note on Content Scope: The user request specified a format including experimental protocols and signaling pathway diagrams. These elements are not applicable to the identification of a chemical compound's IUPAC name and CAS number, which are fundamental reference points rather than subjects of experimental workflows or biological pathways in this context. Therefore, the response is focused on accurately providing the core chemical data requested.

References

Spectroscopic Profile of 1-Buten-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-buten-2-ol (CH₃CH₂C(OH)=CH₂), an unsaturated alcohol of interest in various chemical syntheses. Due to the limited availability of experimentally derived spectra in public databases, this document presents predicted Nuclear Magnetic Resonance (NMR) data alongside expected Infrared (IR) and Mass Spectrometry (MS) characteristics based on established principles. Detailed experimental protocols for acquiring such data are also provided to facilitate laboratory work.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Data (Predicted)

The proton NMR spectrum of this compound is expected to show distinct signals for the vinyl, hydroxyl, methylene (B1212753), and methyl protons.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| =CH₂ (a) | 4.8 - 5.2 | Multiplet | J(gem) ≈ 1-3, J(vic) ≈ 6-8 |

| =CH₂ (b) | 4.8 - 5.2 | Multiplet | J(gem) ≈ 1-3, J(vic) ≈ 10-12 |

| -OH | Variable (typically 1.5 - 4.0) | Singlet (broad) | N/A |

| -CH₂- | 2.0 - 2.3 | Quartet | J ≈ 7.5 |

| -CH₃ | 1.0 - 1.2 | Triplet | J ≈ 7.5 |

Note: The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature. The two vinyl protons (=CH₂) are diastereotopic and are expected to have slightly different chemical shifts and coupling constants to the neighboring methylene protons.

¹³C NMR Data (Predicted)

The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in this compound.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=C (C1) | 105 - 115 |

| C-OH (C2) | 150 - 160 |

| -CH₂- (C3) | 30 - 35 |

| -CH₃ (C4) | 10 - 15 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3200 - 3600 | Strong, Broad |

| C-H stretch (sp² C-H) | 3000 - 3100 | Medium |

| C-H stretch (sp³ C-H) | 2850 - 3000 | Medium |

| C=C stretch (alkene) | 1640 - 1680 | Medium |

| C-O stretch (alcohol) | 1050 - 1260 | Strong |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound is expected to produce a molecular ion peak and several characteristic fragment ions.

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 72 | [C₄H₈O]⁺ | Molecular Ion (M⁺) |

| 57 | [M - CH₃]⁺ | Loss of a methyl radical |

| 43 | [C₂H₅CO]⁺ or [C₃H₇]⁺ | α-cleavage or cleavage of the ethyl group |

| 29 | [C₂H₅]⁺ | Loss of the vinyl alcohol radical |

Note: The molecular ion peak for alcohols can sometimes be weak or absent.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample (5-20 mg for ¹H, 20-50 mg for ¹³C).[3]

-

NMR tube (5 mm diameter).

-

Pipette.

-

NMR spectrometer.

Procedure:

-

Accurately weigh the this compound sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a small vial.[3]

-

Ensure the sample is fully dissolved.

-

Using a pipette, transfer the solution into a clean, dry NMR tube.

-

The height of the liquid in the NMR tube should be approximately 4-5 cm.

-

Wipe the outside of the NMR tube clean before inserting it into the spectrometer.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.[4] For quantitative ¹H NMR, a longer relaxation delay may be necessary.[7]

Infrared (IR) Spectroscopy

Objective: To obtain the FT-IR spectrum of liquid this compound.

Materials:

-

This compound sample.

-

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (e.g., NaCl).

-

Pipette.

-

Isopropanol or other suitable solvent for cleaning.

Procedure (using ATR):

-

Ensure the ATR crystal is clean. If necessary, clean it with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Record a background spectrum.

-

Place a small drop of the this compound sample onto the ATR crystal.

-

Acquire the IR spectrum.

-

Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry

Objective: To obtain the electron ionization (EI) mass spectrum of this compound.

Materials:

-

This compound sample.

-

Gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe MS.

-

Volatile solvent (if using GC-MS, e.g., dichloromethane (B109758) or ether).

-

Microsyringe.

Procedure (using GC-MS):

-

Prepare a dilute solution of this compound in a volatile solvent.

-

Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

-

The sample will be vaporized, separated on the GC column, and then introduced into the mass spectrometer.

-

The molecules will be ionized, typically by electron impact at 70 eV.[8]

-

The resulting ions will be separated by the mass analyzer and detected to generate the mass spectrum.

Visualizations

The following diagrams illustrate the logical relationships in the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. C4H10O CH3CH(OH)CH2CH3 mass spectrum of butan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-butanol sec-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. C4H10O CH3CH(OH)CH2CH3 C-13 nmr spectrum of butan-2-ol analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 2-butanol sec-butyl alcohol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. C-13 nmr spectrum of butan-1-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-butan-ol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. books.rsc.org [books.rsc.org]

- 8. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

An In-depth Technical Guide to the Tautomerism and Stability of 1-Buten-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the keto-enol tautomerism of 1-buten-2-ol, its equilibrium with butan-2-one, and the relative stability of the tautomers. This document delves into the thermodynamic considerations, factors influencing the equilibrium, and detailed experimental methodologies for analysis.

Introduction to this compound Tautomerism

This compound is the enol tautomer of the ketone butan-2-one. Tautomers are constitutional isomers that readily interconvert, and in the case of keto-enol tautomerism, this interconversion involves the migration of a proton and the shifting of a double bond.[1][2] The equilibrium between this compound and butan-2-one lies significantly toward the keto form, butan-2-one, due to the greater thermodynamic stability of the carbon-oxygen double bond compared to the carbon-carbon double bond.[2]

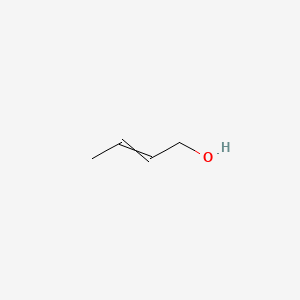

Butan-2-one possesses two different alpha-carbons from which a proton can be removed to form an enol. Consequently, two constitutional enol isomers can exist in equilibrium with butan-2-one: this compound and but-2-en-2-ol.[3]

Relative Stability of Tautomers

The keto form, butan-2-one, is substantially more stable than its enol tautomers. The equilibrium constant for the overall enolization of butan-2-one (Keq = [keto]/[enol]) is on the order of 10^6 to 10^7, indicating that the keto form is favored by a significant margin.[3] One source reports a specific equilibrium constant of 6.7 x 10^6.[3]

Between the two enol forms, but-2-en-2-ol is the more stable isomer. This increased stability is attributed to the more substituted double bond in but-2-en-2-ol, a general trend in alkene stability.[2][3] Therefore, the equilibrium concentration of this compound is even lower than that of but-2-en-2-ol.

The greater stability of the keto form can be attributed to the higher bond energy of the C=O bond compared to the C=C bond.

Factors Influencing the Keto-Enol Equilibrium

Several factors can influence the position of the keto-enol equilibrium, although for simple ketones like butan-2-one, the keto form remains predominant. These factors include:

-

Structure: The substitution of the double bond in the enol form affects its stability. As mentioned, the more substituted but-2-en-2-ol is more stable than this compound.[2][3]

-

Solvent: The polarity of the solvent can influence the equilibrium. More polar solvents can stabilize the more polar keto form through dipole-dipole interactions.

-

Temperature: Changes in temperature can shift the equilibrium position.

Quantitative Data

| Parameter | Value | Reference |

| Equilibrium Constant (Keq = [butan-2-one]/[total enols]) | ~ 6.7 x 10^6 | [3] |

| Gibbs Free Energy Change (ΔG°) at 298 K (calculated from Keq) | ~ -9.3 kcal/mol | - |

Note: The Gibbs free energy change is calculated using the equation ΔG° = -RTln(Keq), where R is the gas constant and T is the temperature in Kelvin. This value represents the overall enolization process.

Experimental Protocols

The primary method for the experimental determination of keto-enol equilibrium constants is Nuclear Magnetic Resonance (NMR) spectroscopy.

Determination of Keto-Enol Equilibrium by ¹H NMR Spectroscopy

This protocol is adapted from established methods for studying keto-enol tautomerism.[4][5][6]

Objective: To determine the equilibrium constant for the tautomerism of butan-2-one in a given solvent.

Materials:

-

Butan-2-one

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Sample Preparation: Prepare a solution of butan-2-one in the chosen deuterated solvent in an NMR tube. A typical concentration is around 10-20% v/v.

-

Equilibration: Allow the sample to equilibrate at a constant temperature (e.g., 298 K) for a period of time to ensure the tautomeric equilibrium is established.

-

NMR Data Acquisition: Acquire a high-resolution ¹H NMR spectrum of the sample.

-

Spectral Analysis:

-

Identify the characteristic signals for the keto form (butan-2-one) and the enol forms (this compound and but-2-en-2-ol).

-

Butan-2-one (keto): Look for the signals corresponding to the methyl and ethyl protons adjacent to the carbonyl group.

-

This compound (enol): Identify the vinylic protons (C=CH₂) and the hydroxyl proton (-OH).

-

But-2-en-2-ol (enol): Identify the vinylic proton (-CH=) and the hydroxyl proton (-OH).

-

-

Integrate the area of a well-resolved signal for the keto form and a well-resolved signal for the enol form(s). Due to the very low concentration of the enol forms, it may be challenging to obtain a clear signal for them.

-

-

Calculation of Equilibrium Constant:

-

The ratio of the integrals is proportional to the ratio of the molar concentrations of the tautomers.

-

Calculate the equilibrium constant (Keq = [keto]/[enol]) from the ratio of the integrated peak areas, taking into account the number of protons giving rise to each signal.

-

Note: Due to the extremely low concentration of the enol forms of butan-2-one, their direct detection and quantification by standard ¹H NMR may be difficult. More advanced NMR techniques or other sensitive analytical methods might be required for accurate quantification.

Visualizations

Tautomeric Equilibrium of Butan-2-one

References

An In-depth Technical Guide to the Physical Properties of 1-Buten-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of 1-buten-2-ol, with a primary focus on its boiling point. This document includes a summary of key quantitative data, detailed experimental protocols for boiling point determination, and a visualization of the structural factors influencing the boiling points of butenol (B1619263) isomers.

Physical Properties of this compound

This compound, with the CAS number 61923-55-5, is a volatile organic compound.[1][2][3][4][5][6] Its physical characteristics are crucial for its handling, application in chemical synthesis, and for safety considerations.

Data Presentation

The table below summarizes the key physical properties of this compound.

| Property | Value | Units | Conditions |

| Boiling Point | 83.5 | °C | at 760 mmHg |

| Density | 0.829 | g/cm³ | |

| Molecular Weight | 72.11 | g/mol | |

| Flash Point | 12.7 | °C | |

| Vapor Pressure | 48.6 | mmHg | at 25°C |

| Refractive Index | 1.412 | ||

| Melting Point | N/A | ||

| Solubility | N/A |

Data sourced from LookChem and ChemNet.[1][2]

Experimental Protocols for Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[7] Accurate determination of the boiling point is essential for substance identification and purity assessment. Two common methods for this determination are the Thiele tube method and the distillation method.[8]

2.1 Thiele Tube Method

This method is suitable for small sample volumes (less than 0.5 mL) and provides a relatively simple and accurate measurement of the boiling point.[8]

Materials:

-

Thiele tube

-

Mineral oil

-

Thermometer

-

Small test tube (e.g., 6 x 50 mm)

-

Capillary tube (sealed at one end)

-

Rubber band

-

Heating source (e.g., Bunsen burner)

Procedure:

-

Add a few drops of the this compound sample into the small test tube to a depth of about 1.5-2.0 cm.[9]

-

Place the capillary tube, with its open end down, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Fill the Thiele tube with mineral oil to a level just above the upper opening of the side arm.[9]

-

Insert the thermometer and the attached sample tube into the Thiele tube, positioning the sample near the center of the oil.[8]

-

Gently heat the side arm of the Thiele tube with a small flame, inducing convection currents that ensure uniform heating.[10][11]

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue heating until a rapid and continuous stream of bubbles is observed.[9]

-

Remove the heat source and allow the apparatus to cool.

-

The boiling point is the temperature at which the stream of bubbles stops, and the liquid is drawn into the capillary tube.[10][11]

2.2 Distillation Method

Distillation is a suitable method for determining the boiling point when a larger volume of the liquid (at least 5 mL) is available. This method also serves to purify the liquid.[7][8]

Materials:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Boiling chips

-

Heating mantle or other heat source

-

Clamps and stand

Procedure:

-

Pour the this compound sample into the distillation flask and add a few boiling chips to ensure smooth boiling.

-

Assemble the distillation apparatus, ensuring all connections are secure. The thermometer should be positioned so that the top of the bulb is level with the bottom of the side arm of the distillation flask.

-

Begin heating the distillation flask. The liquid will begin to boil and its vapor will rise.

-

The temperature on the thermometer will rise and then stabilize as the vapor surrounds the thermometer bulb and begins to condense in the condenser.

-

Record the temperature at which the liquid is steadily distilling. This stable temperature is the boiling point.[8]

-

It is also important to record the atmospheric pressure, as boiling point is dependent on pressure.[8]

Factors Influencing Boiling Point

The boiling point of a molecule is influenced by several factors, including molecular weight, branching, and the presence of functional groups capable of hydrogen bonding. In the case of butenol isomers, the position of the double bond and the hydroxyl group significantly affects the boiling point. Generally, more linear molecules have stronger intermolecular forces (van der Waals forces) and thus higher boiling points compared to more branched isomers.[12] The ability to form hydrogen bonds due to the hydroxyl group also elevates the boiling point compared to non-polar molecules of similar molecular weight.

Mandatory Visualization

Caption: Relationship between butenol isomer structure and boiling point.

References

- 1. Cas 61923-55-5,this compound | lookchem [lookchem.com]

- 2. but-1-en-2-ol | 61923-55-5 [chemnet.com]

- 3. This compound | C4H8O | CID 143854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound | C4H8O | CID 143854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chymist.com [chymist.com]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide to the Safe Handling of 1-Buten-2-ol

Disclaimer: Specific safety and toxicological data for 1-Buten-2-ol are limited. This guide has been compiled using data from structurally similar and isomeric allylic alcohols, primarily 2-Buten-1-ol (Crotyl alcohol) and 3-Buten-2-ol (B146109) (Methyl vinyl carbinol). It is imperative that this substance be handled with extreme caution, assuming it possesses a hazard profile similar to these related compounds. A thorough risk assessment should be conducted before any handling or use.

This technical guide is intended for researchers, scientists, and drug development professionals, providing comprehensive safety and handling precautions for this compound.

Hazard Identification and Classification

Due to the lack of specific data for this compound, the hazard classification is extrapolated from its isomers. It is anticipated to be a flammable liquid that is harmful if swallowed or in contact with skin, and may cause irritation to the skin, eyes, and respiratory system.

Table 1: GHS Hazard Classification for Structural Isomers of this compound

| Hazard Class | Hazard Category | GHS Hazard Statement (Code) | Source(s) |

| Flammable Liquids | Category 2 / 3 | Highly flammable liquid and vapor (H225) / Flammable liquid and vapor (H226) | [1] |

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed (H302) | [1] |

| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin (H312) | [1] |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation (H315) | [2] |

| Serious Eye Damage/Eye Irritation | Category 1 / 2A | Causes serious eye damage (H318) / Causes serious eye irritation (H319) | [2] |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | May cause respiratory irritation (H335) | [2] |

| Hazardous to the Aquatic Environment, Chronic Hazard | Category 2 | Toxic to aquatic life with long lasting effects (H411) | [1] |

Physical and Chemical Properties

The physical and chemical properties of this compound are not well-documented. The following table presents data for its close isomers, 2-Buten-1-ol and 3-Buten-2-ol, to provide an estimation of its characteristics.

Table 2: Physical and Chemical Properties of this compound Isomers

| Property | 2-Buten-1-ol (Crotyl alcohol) | 3-Buten-2-ol (Methyl vinyl carbinol) | Source(s) |

| Molecular Formula | C4H8O | C4H8O | [1][3] |

| Molecular Weight | 72.11 g/mol | 72.11 g/mol | [1] |

| Appearance | Colorless liquid | Clear, colorless to light yellow liquid | [3][4] |

| Boiling Point | 121-122 °C | 96-97 °C | [1][3] |

| Density | 0.845 g/mL at 25 °C | 0.832 g/mL at 25 °C | [1][3] |

| Flash Point | 37 °C | 15 °C (closed cup) | [1][3] |

| Refractive Index | n20/D 1.427 | n20/D 1.415 | [1][3] |

| Water Solubility | Miscible | Fully miscible | [3][5] |

Toxicological Data

Comprehensive toxicological data for this compound is unavailable. The following table summarizes acute toxicity data for its isomers. It should be assumed that this compound exhibits similar toxicity.

Table 3: Acute Toxicity Data for this compound Isomers

| Isomer | Test | Route | Species | Dose | Source(s) |

| 2-Buten-1-ol | LD50 | Oral | Rat | 793 mg/kg | [3] |

| 2-Buten-1-ol | LD50 | Oral | Rat | 930 mg/kg | [1] |

| 2-Buten-1-ol | LD50 | Skin | Rabbit | 1084 mg/kg | [3] |

| 3-Buten-2-ol | LD50 | Oral | Rat | 34 mg/kg | [6] |

| 3-Buten-2-ol | LD50 | Oral | Mouse | 30 mg/kg | [6] |

Experimental Protocols

General Handling and Storage Protocol

-

Risk Assessment : Before handling, conduct a thorough risk assessment, considering the potential hazards of flammability and toxicity.[7]

-

Engineering Controls : All work with this compound should be performed in a well-ventilated chemical fume hood to minimize inhalation exposure.[7]

-

Personal Protective Equipment (PPE) :

-

Dispensing :

-

Use only non-sparking tools and equipment.

-

Ground and bond containers during transfer to prevent static discharge.

-

Keep containers tightly closed when not in use.

-

-

Storage :

Spill Response Protocol

A minor chemical spill is one that can be safely cleaned up by laboratory personnel. For major spills, evacuate the area and contact emergency services.

-

Alert Personnel : Immediately alert others in the vicinity of the spill.

-

Evacuate : If the spill is large or in a poorly ventilated area, evacuate the laboratory.

-

Control Ignition Sources : Extinguish all nearby flames and turn off any spark-producing equipment.[4]

-

Ventilation : Ensure the area is well-ventilated.

-

Don PPE : Wear appropriate PPE as described in section 4.1.

-

Containment : Confine the spill by creating a dike around it with an inert absorbent material such as vermiculite, sand, or a commercial sorbent.[12]

-

Absorption : Gently cover the spill with the absorbent material, working from the outside in.

-

Collection : Once the liquid is absorbed, carefully scoop the material into a labeled, sealable container for hazardous waste.[8]

-

Decontamination : Clean the spill area with soap and water.

-

Waste Disposal : Dispose of the contaminated materials as hazardous waste in accordance with institutional and local regulations.[13]

Waste Disposal Protocol

-

Containerization : Collect all this compound waste in a properly labeled, sealed, and leak-proof container.[14]

-

Labeling : Clearly label the waste container with "Hazardous Waste," the chemical name, and associated hazards.

-

Storage : Store the waste container in a designated satellite accumulation area, away from incompatible materials.

-

Disposal : Arrange for disposal through your institution's environmental health and safety office. Do not pour down the drain.[14][15]

Visualizations

Caption: General workflow for handling hazardous chemicals.

Caption: Flowchart for chemical spill response.

References

- 1. 3-Buten-2-ol 97 598-32-3 [sigmaaldrich.com]

- 2. Examples of PPE for Dangerous Goods Classes [canadasafetytraining.com]

- 3. chembk.com [chembk.com]

- 4. 3-Buten-2-ol | C4H8O | CID 11716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-BUTEN-2-OL | 598-32-3 [chemicalbook.com]

- 6. Allyl Alcohol - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]

- 8. int-enviroguard.com [int-enviroguard.com]

- 9. blog.storemasta.com.au [blog.storemasta.com.au]

- 10. - Division of Research Safety | Illinois [drs.illinois.edu]

- 11. 3-BUTEN-2-OL CAS#: 598-32-3 [m.chemicalbook.com]

- 12. 3-buten-2-ol [thegoodscentscompany.com]

- 13. 2-Buten-1-ol | 504-61-0 [chemicalbook.com]

- 14. shapiroe.com [shapiroe.com]

- 15. earth911.com [earth911.com]

Commercial Availability and Technical Profile of 1-Buten-2-ol: A Guide for Researchers and Drug Development Professionals

Introduction: 1-Buten-2-ol (CAS No. 61923-55-5), a secondary enol, represents a reactive chemical entity with potential applications in organic synthesis and as a metabolic intermediate.[1][2][3] Unlike its more stable ketone tautomer, butanone, this compound is not a commonly cataloged commercial product, necessitating its in situ generation or synthesis for research and development purposes. This technical guide provides a comprehensive overview of the commercial landscape, synthetic methodologies, chemical properties, and potential relevance of this compound to the fields of chemical research and drug development.

Commercial Availability

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are primarily derived from computational models and data available in chemical databases.

| Property | Value | Source |

| CAS Number | 61923-55-5 | [1][2] |

| Molecular Formula | C₄H₈O | [1][2] |

| Molecular Weight | 72.11 g/mol | [1][2] |

| IUPAC Name | but-1-en-2-ol | [2] |

| Synonyms | Ethyl vinyl alcohol | [2] |

| Boiling Point (predicted) | 96.5 ± 3.0 °C at 760 mmHg | |

| Density (predicted) | 0.863 ± 0.06 g/cm³ | |

| pKa (predicted) | 18.21 ± 0.70 |

Keto-Enol Tautomerism

This compound exists in equilibrium with its more stable keto tautomer, butanone (methyl ethyl ketone).[4][5] The equilibrium heavily favors the ketone form due to the greater thermodynamic stability of the carbon-oxygen double bond compared to the carbon-carbon double bond.[6] The enol form is a transient intermediate in many chemical reactions involving butanone.[4][5]

Experimental Protocols: Synthesis of this compound

Given its commercial unavailability, the synthesis of this compound is a prerequisite for its study. A plausible and well-documented method for the preparation of enols is the hydration of alkynes. The following protocol describes the synthesis of this compound via the mercury(II)-catalyzed hydration of 1-butyne (B89482). It is important to note that this reaction typically yields the ketone as the major product due to rapid tautomerization of the initially formed enol.[7][8][9] Special techniques would be required to trap or detect the transient enol intermediate.

Reaction: Hydration of 1-Butyne

Reagents and Materials:

-

1-Butyne

-

Water (distilled or deionized)

-

Mercury(II) sulfate (B86663) (HgSO₄)

-

Sulfuric acid (H₂SO₄), concentrated

-

Diethyl ether or other suitable organic solvent

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

Procedure:

-

Setup: Assemble a reflux apparatus using a round-bottom flask, reflux condenser, and heating mantle with a magnetic stirrer. Ensure all glassware is dry and the reaction is performed in a well-ventilated fume hood due to the toxicity of mercury compounds.

-

Reaction Mixture: To the round-bottom flask, add water and a catalytic amount of concentrated sulfuric acid. Carefully add a catalytic amount of mercury(II) sulfate to the acidic solution and stir until it dissolves.

-

Addition of Alkyne: Cool the reaction mixture in an ice bath. Slowly add 1-butyne to the stirred solution.

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the starting alkyne.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether.

-

Purification: Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to remove any remaining acid. Dry the organic layer over anhydrous sodium sulfate.

-

Isolation: Filter off the drying agent and remove the solvent using a rotary evaporator. The resulting crude product will be primarily butanone. Further purification by distillation may be performed if necessary.

Note: To potentially observe the this compound intermediate, the reaction could be carried out at low temperatures and analyzed in situ using spectroscopic methods such as NMR.

Reactivity and Potential in Drug Development

As an enol, this compound is expected to exhibit nucleophilic character at the α-carbon, making it susceptible to attack by electrophiles. This reactivity is fundamental to many synthetic transformations in organic chemistry.

While there is no direct evidence of this compound being a key intermediate in established drug development pipelines, its structural motif is relevant. Enol and enolate intermediates are crucial in numerous biochemical pathways, such as in the metabolism of carbohydrates where phosphoenolpyruvate (B93156) is a key high-energy intermediate.[10]

The metabolism of xenobiotics, including drugs, often involves oxidation reactions catalyzed by cytochrome P450 enzymes.[11][12] It is conceivable that butanone, if present as a metabolite or a xenobiotic itself, could be in equilibrium with this compound in vivo. The potential for this enol to react with biological nucleophiles could be a consideration in toxicological assessments.

The vinyl alcohol moiety is found in some natural products and has been explored in medicinal chemistry. The reactivity of the enol can be harnessed for the synthesis of more complex molecules. For instance, the double bond can undergo various addition reactions, and the hydroxyl group can be functionalized.

Conclusion

This compound is a reactive enol that is not commercially available and must be synthesized, typically as a transient intermediate in the hydration of 1-butyne. Its chemistry is dominated by its tautomeric relationship with the more stable butanone. While direct applications in drug development are not documented, the fundamental reactivity of the enol functional group and its potential role as a metabolic intermediate make it a subject of interest for researchers in organic synthesis, metabolism, and toxicology. Further studies are warranted to explore the potential of trapping and utilizing this reactive intermediate for the synthesis of novel chemical entities.

References

- 1. This compound | C4H8O | CID 143854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. homework.study.com [homework.study.com]

- 3. But-1-en-2-ol | C4H7O+ | CID 136109118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. quora.com [quora.com]

- 5. quora.com [quora.com]

- 6. quora.com [quora.com]

- 7. 1- Butyne on hydration gives: (1) Butane-1,2-diol (2) Butan - 1- ol (3) B.. [askfilo.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. iGive the hydration of 1butyne iiConvert propyne to class 11 chemistry CBSE [vedantu.com]

- 10. Enol - Wikipedia [en.wikipedia.org]

- 11. ALCOHOL METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fiveable.me [fiveable.me]

Synthetic Pathways to 1-Buten-2-ol: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the primary synthetic routes to 1-buten-2-ol, a valuable chiral building block in organic synthesis. The document focuses on two core methodologies: the Grignard reaction involving vinylmagnesium bromide and acetaldehyde (B116499), and the base-catalyzed isomerization of 1,2-epoxybutane (B156178). Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate practical application in a laboratory setting.

Grignard Reaction Route

The reaction of a vinyl Grignard reagent with an aldehyde provides a direct and reliable method for the formation of allylic alcohols. In the case of this compound, the nucleophilic addition of vinylmagnesium bromide to acetaldehyde is the key transformation.

Reaction Pathway and Mechanism

The synthesis commences with the formation of the Grignard reagent, vinylmagnesium bromide, from vinyl bromide and magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (B95107) (THF). This is followed by the nucleophilic attack of the vinyl Grignard on the electrophilic carbonyl carbon of acetaldehyde. The resulting magnesium alkoxide intermediate is subsequently protonated during an aqueous workup to yield the final product, this compound.

Caption: Synthesis of this compound via Grignard Reaction.

Experimental Protocol: Synthesis of this compound via Grignard Reaction

Materials:

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

Vinyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Acetaldehyde

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Diethyl ether

Procedure:

-

Preparation of Vinylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings and a small crystal of iodine. Add a small amount of anhydrous THF to cover the magnesium. A solution of vinyl bromide in anhydrous THF is added dropwise from the dropping funnel. The reaction is initiated, as indicated by the disappearance of the iodine color and gentle refluxing. The remaining vinyl bromide solution is then added at a rate to maintain a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed.

-

Reaction with Acetaldehyde: The prepared vinylmagnesium bromide solution is cooled in an ice bath. A solution of freshly distilled acetaldehyde in anhydrous THF is added dropwise from the dropping funnel, maintaining the reaction temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

-

Workup and Purification: The reaction is quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution while cooling in an ice bath. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to yield pure this compound.

Quantitative Data

| Parameter | Value | Reference |

| Yield | 60-70% (typical) | General Grignard reaction yields |

| Boiling Point | 96-98 °C | PubChem CID: 143854 |

| Purity | >98% (after distillation) | Typical for this purification method |

Isomerization of 1,2-Epoxybutane

The base-catalyzed isomerization of epoxides provides an alternative route to allylic alcohols. For the synthesis of this compound, 1,2-epoxybutane is treated with a strong, non-nucleophilic base.

Reaction Pathway and Mechanism

This transformation proceeds via a β-elimination mechanism. A strong base, such as lithium diisopropylamide (LDA), abstracts a proton from the C3 methyl group of 1,2-epoxybutane. This is followed by a concerted opening of the epoxide ring to form the lithium salt of this compound. Subsequent aqueous workup protonates the alkoxide to furnish the desired allylic alcohol. The regioselectivity of this reaction is crucial; abstraction of a proton from C1 would lead to the isomeric 2-buten-1-ol. The use of a sterically hindered base like LDA generally favors abstraction from the less sterically hindered methyl group.

Caption: Isomerization of 1,2-Epoxybutane to this compound.

Experimental Protocol: Synthesis of this compound via Isomerization

Materials:

-

n-Butyllithium in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

1,2-Epoxybutane

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, two-necked round-bottom flask under an inert atmosphere, a solution of diisopropylamine in anhydrous THF is cooled to -78 °C (dry ice/acetone bath). A solution of n-butyllithium in hexanes is added dropwise with stirring. The solution is stirred at this temperature for 30 minutes.

-

Isomerization Reaction: A solution of 1,2-epoxybutane in anhydrous THF is added dropwise to the freshly prepared LDA solution at -78 °C. The reaction mixture is stirred at this temperature for a specified time (typically 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup and Purification: The reaction is quenched at -78 °C by the slow addition of saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed by distillation. The crude product is purified by fractional distillation under reduced pressure to afford this compound.

Quantitative Data

| Parameter | Value | Reference |

| Yield | Variable, dependent on base and conditions | General epoxide isomerization literature |

| Regioselectivity | Favors this compound with bulky bases | General principles of epoxide ring-opening |

| Potential Byproducts | 2-Buten-1-ol, Butane-1,2-diol | Depending on reaction conditions |

Summary and Comparison of Routes

| Feature | Grignard Reaction | Epoxide Isomerization |

| Starting Materials | Vinyl bromide, Acetaldehyde | 1,2-Epoxybutane |

| Key Reagents | Magnesium, Anhydrous THF | Strong, non-nucleophilic base (e.g., LDA) |

| Advantages | Direct C-C bond formation, generally good yields. | Utilizes a readily available starting material. |

| Disadvantages | Requires handling of volatile and reactive Grignard reagents. | Potential for regioselectivity issues, requires cryogenic temperatures. |

| Control Parameters | Anhydrous conditions, temperature control during addition. | Choice of base, temperature, reaction time. |

Both synthetic routes offer viable pathways to this compound. The choice of method will depend on the availability of starting materials, the scale of the reaction, and the specific requirements for product purity and isomeric control. The Grignard reaction is a more direct approach, while the epoxide isomerization route provides an alternative that may be advantageous in certain synthetic contexts. Careful control of reaction conditions is paramount in both methodologies to ensure optimal yield and purity of the target compound.

1-Buten-2-ol molecular weight and formula

This document provides the fundamental molecular formula and molecular weight for 1-Buten-2-ol.

Summary of Molecular Properties

For researchers and professionals in drug development, the following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Chemical Formula | C4H8O | [1][2][3] |

| Molecular Weight | 72.11 g/mol | [3] |

| Monoisotopic Mass | 72.057514874 Da | [3] |

Detailed Information:

-

Chemical Formula: The formula C4H8O indicates that each molecule of this compound is composed of four carbon atoms, eight hydrogen atoms, and one oxygen atom.[1][2][3]

-

Molecular Weight: The molecular weight is the mass of one mole of the substance and is an average of the isotopic masses of the constituent elements.[3]

-

Monoisotopic Mass: This is the mass of a molecule with the most common isotopes of each element (¹²C, ¹H, ¹⁶O) and is a more precise value used in mass spectrometry.[3]

References

Theoretical Exploration of 1-Buten-2-ol Conformation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Conformational Analysis of 1-Buten-2-ol

This compound (CH₂=CH-CH(OH)-CH₃) is a molecule possessing two key rotational axes that dictate its overall three-dimensional structure: the C1-C2 and C2-C3 single bonds. The rotation around these bonds gives rise to various conformers, each with a distinct potential energy. The relative stability of these conformers is governed by a delicate balance of several factors, including:

-

Steric Hindrance: Repulsive interactions between bulky groups. In this compound, this would primarily involve interactions between the vinyl group, the hydroxyl group, and the methyl group.

-

Torsional Strain: The energy penalty associated with eclipsed conformations compared to staggered conformations.

-

Electronic Effects: Interactions such as hyperconjugation and intramolecular hydrogen bonding can significantly influence conformational stability. For instance, an intramolecular hydrogen bond could form between the hydroxyl hydrogen and the π-electrons of the double bond.

A thorough theoretical investigation of this compound's conformational space involves identifying all energy minima (stable conformers) and transition states (rotational barriers) on its potential energy surface (PES).

Computational Methodologies for Conformational Analysis

The study of molecular conformations heavily relies on computational chemistry methods. A typical workflow for the theoretical analysis of this compound would involve the following steps:

-

Initial Structure Generation: Generation of a diverse set of initial geometries by systematically rotating the dihedral angles of the C1-C2 and C2-C3 bonds.

-

Geometry Optimization: Each initial structure is then optimized to find the nearest local energy minimum on the potential energy surface. This is typically performed using quantum mechanical methods.

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE) and thermal corrections.

-

Single-Point Energy Calculations: To obtain more accurate relative energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set.

-

Transition State Searching: To determine the energy barriers to interconversion between conformers, transition state searches are conducted. This involves locating the saddle points on the PES connecting two minima.

Commonly employed computational methods include:

-

Ab initio methods: These are based on first principles and do not rely on empirical parameters. Examples include Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (e.g., CCSD(T)) methods.

-

Density Functional Theory (DFT): This method has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. A variety of functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G*, cc-pVTZ) can be used.

The choice of method and basis set is a critical aspect of the study, and it is often necessary to benchmark different combinations against experimental data or higher-level calculations for similar molecules.

Predicted Conformational Landscape of this compound

In the absence of specific published data for this compound, we can infer its likely conformational preferences by examining studies on analogous molecules such as 1-butene (B85601) and butan-2-ol.

Rotation around the C2-C3 Bond

Rotation around the C2-C3 bond in this compound would lead to staggered and eclipsed conformations of the vinyl, hydroxyl, and methyl groups. Based on general principles of steric hindrance, staggered conformations are expected to be lower in energy than eclipsed conformations. The relative energies of the staggered conformers will depend on the gauche and anti relationships between the bulky vinyl and methyl groups.

Rotation around the C1-C2 Bond (Vinyl Group Orientation)

The orientation of the vinyl group relative to the C2-C3 bond is another key determinant of conformational stability. Two primary orientations are possible: syn (or eclipsed), where the double bond is eclipsed with the C2-H or C2-C3 bond, and skew (or bisected), where the double bond is staggered. Studies on 1-butene have shown that the skew conformer is slightly more stable than the syn conformer. A similar trend would be expected for this compound, although the presence of the hydroxyl group could influence this preference.

Potential for Intramolecular Hydrogen Bonding

A significant stabilizing interaction in this compound could be the formation of an intramolecular hydrogen bond between the hydroxyl proton and the π-electron cloud of the C=C double bond. This would favor specific conformations where the OH group is oriented towards the vinyl group.

Quantitative Data (Hypothetical)

To illustrate the type of data generated from a theoretical conformational analysis, the following tables present hypothetical relative energies and dihedral angles for the stable conformers of this compound. It must be emphasized that these values are for illustrative purposes only and are not the result of actual calculations on this compound.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer ID | Dihedral Angle (C1-C2-C3-O) (°) | Dihedral Angle (H-O-C3-C2) (°) | Relative Energy (kcal/mol) |

| I | ~60 (gauche) | ~180 (anti) | 0.00 |

| II | ~180 (anti) | ~180 (anti) | 0.50 |

| III | ~60 (gauche) | ~60 (gauche) | 1.20 |

| IV | ~180 (anti) | ~60 (gauche) | 1.80 |

Table 2: Hypothetical Rotational Barriers in this compound

| Rotational Transition | Transition State Dihedral Angle (°) | Rotational Barrier (kcal/mol) |

| I -> II | ~120 | 3.5 |

| I -> III | ~0 | 4.2 |

Visualizations of Conformational Relationships

Diagrams are essential tools for visualizing the relationships between different conformers and the energy barriers that separate them.

Caption: Hypothetical conformational interconversion pathway for this compound.

The above diagram illustrates the energetic relationship between three hypothetical stable conformers and the transition states connecting them.

Proposed Experimental Protocol: A Computational Approach

For researchers intending to perform a detailed theoretical study on this compound, the following protocol is recommended:

Caption: Recommended computational workflow for this compound conformational analysis.

Detailed Steps:

-

Initial Conformer Search: Perform a systematic scan of the potential energy surface by rotating the C1-C2 and C2-C3 dihedral angles in increments of, for example, 30 degrees.

-

Geometry Optimization: Each structure from the initial scan should be optimized using a computationally efficient method like DFT with a moderate basis set (e.g., B3LYP/6-31G*).

-

Identification of Unique Conformers: The optimized structures should be compared to identify unique conformers.

-

Frequency Calculations: Perform frequency calculations on all unique conformers to verify that they are true minima and to calculate zero-point vibrational energies.

-

Refined Energy Calculations: For the unique, stable conformers, perform single-point energy calculations using a higher level of theory and a larger basis set (e.g., CCSD(T)/aug-cc-pVTZ) to obtain more accurate relative energies.

-

Transition State (TS) Location: For key interconversion pathways, locate the transition state structures using methods like QST2, QST3, or the Berny algorithm.

-

Intrinsic Reaction Coordinate (IRC) Calculations: Perform IRC calculations on the located transition states to confirm that they connect the intended reactant and product conformers.

-

Data Compilation and Analysis: Compile the relative energies of all conformers and the energy barriers for all relevant interconversions into tables. Visualize the potential energy surface and interconversion pathways.

Conclusion

While a detailed, published theoretical study on the conformational analysis of this compound is currently elusive, this guide provides a robust framework for conducting such an investigation. By leveraging established computational methodologies and drawing inferences from structurally similar molecules, researchers can effectively explore the conformational landscape of this compound. The insights gained from such studies are invaluable for understanding the fundamental chemical and physical properties of this and other flexible, unsaturated alcohols, with direct implications for their application in chemical synthesis and drug development. Future work in this area would benefit from experimental validation of the computationally predicted conformer populations and rotational barriers through techniques such as microwave or infrared spectroscopy.

1-Buten-2-ol solubility in organic solvents

An In-depth Technical Guide on the Solubility of 1-Buten-2-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No: 61923-55-5), an unsaturated secondary alcohol, serves as a versatile intermediate in organic synthesis.[1] Its unique structure, featuring both a hydroxyl group and a carbon-carbon double bond, makes it a valuable precursor for a variety of chemical transformations relevant to the pharmaceutical and agrochemical industries.[1] Understanding its solubility in organic solvents is paramount for its effective use in reaction media, for purification processes, and in formulation development. This guide provides a comprehensive overview of the solubility profile of this compound, detailed experimental protocols for its determination, and an illustrative example of its application in a synthetic workflow.

Solubility Profile of this compound

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, its solubility characteristics can be reliably inferred from its molecular structure and by comparison with analogous short-chain alcohols such as 2-butanol.[2] The molecule possesses a polar hydroxyl (-OH) group capable of hydrogen bonding and a nonpolar four-carbon hydrocarbon backbone. This amphiphilic nature dictates its solubility behavior.[3][4]

Short-chain alcohols (C1-C4) are generally miscible with a wide range of organic solvents.[5] The hydroxyl group's ability to act as a hydrogen bond donor and acceptor facilitates dissolution in polar protic and aprotic solvents.[2][3] The hydrocarbon portion allows for favorable van der Waals interactions with nonpolar solvents.[4] Therefore, this compound is expected to be highly soluble or miscible in most common organic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Miscible | Strong hydrogen bonding interactions between the -OH groups of the solute and solvent.[3][4] |

| Isopropanol | Miscible | Similar polarity and hydrogen bonding capability.[4] | |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF) | Miscible | Dipole-dipole interactions and the ability of the solvent to accept hydrogen bonds.[6] |

| Acetonitrile (ACN) | Miscible | Favorable dipole-dipole interactions.[6] | |

| Dimethyl Sulfoxide (DMSO) | Miscible | Highly polar solvent capable of strong dipole-dipole interactions and accepting hydrogen bonds.[6] | |

| Dimethylformamide (DMF) | Miscible | Highly polar solvent capable of strong dipole-dipole interactions and accepting hydrogen bonds.[6] | |

| Nonpolar | Toluene, Hexane | Soluble / Miscible | The C4 hydrocarbon chain allows for significant van der Waals interactions with nonpolar solvents.[3] |

| Diethyl Ether | Miscible | Ether can act as a hydrogen bond acceptor, and its overall polarity is suitable for dissolving C4 alcohols.[3] | |

| Dichloromethane (DCM) | Soluble / Miscible | Intermediate polarity allows for effective solvation.[6] |

Experimental Protocols for Solubility Determination

For applications requiring precise solubility data, direct experimental measurement is necessary. The following protocols provide methodologies for both qualitative and quantitative assessment.

Materials and Apparatus

-

Solute: High-purity this compound

-

Solvents: Anhydrous, analytical grade organic solvents of interest

-

Apparatus: Calibrated volumetric flasks, pipettes, analytical balance (±0.1 mg), temperature-controlled shaker or water bath, filtration assembly (e.g., syringe filters with appropriate membrane), vials, and a vortex mixer.

Protocol 1: Qualitative Assessment of Miscibility

This method is used for a rapid determination of whether two liquids are miscible in all proportions at a given temperature.

-

Preparation: Place 1.0 mL of the chosen organic solvent into a clear glass vial.

-

Titration: Add this compound to the solvent dropwise, vortexing after each addition.

-

Observation: Continue adding this compound until a significant volume has been added (e.g., until the total volume is doubled). Observe the solution for any signs of immiscibility, such as the formation of a second layer, cloudiness (turbidity), or droplets.

Protocol 2: Quantitative Determination of Solubility (Gravimetric Method)

This protocol determines the maximum mass of a solute that can dissolve in a given volume of solvent at a specific temperature.

-

Preparation of Saturated Solution: In a sealed vial, add an excess amount of this compound to a precisely known volume (e.g., 10.0 mL) of the organic solvent. The presence of a distinct second phase of the solute is necessary to ensure saturation.

-

Equilibration: Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the mixture to stand at the constant temperature for at least 2 hours to allow the undissolved solute to separate completely.

-

Sample Collection: Carefully withdraw a precise aliquot (e.g., 1.00 mL) of the clear, saturated supernatant using a calibrated pipette. To avoid contamination from the undissolved phase, it is advisable to use a syringe filter.

-

Mass Determination: Transfer the aliquot to a pre-weighed vial and record the total mass.

-

Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of this compound to leave only the dissolved solute.

-

Final Weighing: Once the solvent is completely removed, weigh the vial containing the solute residue.

-

Calculation: The solubility can be calculated in various units, such as g/L or mol/L, using the mass of the dissolved solute and the volume of the aliquot taken.

Application in Synthesis: Keto-Enol Tautomerism Workflow

This compound is the enol tautomer of butan-2-one (also known as methyl ethyl ketone, MEK).[7] Tautomers are constitutional isomers that readily interconvert, and this equilibrium is a fundamental concept in organic chemistry.[8][9] While the equilibrium for simple ketones typically favors the keto form, the enol form is a crucial reactive intermediate.[7][8] For instance, the enol can act as a nucleophile in various reactions. The following workflow illustrates the tautomeric relationship and a subsequent synthetic transformation.

Caption: Synthetic workflow illustrating the keto-enol tautomerism of this compound to butan-2-one and a subsequent reduction to 2-butanol.

Conclusion

This compound is predicted to be highly soluble or miscible in a wide array of common organic solvents due to its amphiphilic character. This broad solubility makes it a flexible intermediate for organic synthesis. In the absence of published quantitative data, the experimental protocols provided in this guide offer a robust framework for researchers to determine its solubility for specific applications. The role of this compound as a reactive enol tautomer highlights its importance as a building block in the synthesis of more complex molecules, a critical aspect for professionals in drug discovery and development.

References

- 1. nbinno.com [nbinno.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. www1.chem.umn.edu [www1.chem.umn.edu]

- 7. quora.com [quora.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Keto Enol Tautomerization - Chemistry Steps [chemistrysteps.com]

The Multifaceted Reactivity of Allylic Alcohols: A Technical Guide for Synthetic Chemists

An in-depth exploration of the core reactions of allylic alcohols, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their synthetic utility. This guide details key transformations, including oxidation, epoxidation, substitution, rearrangement, and cyclopropanation, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

Allylic alcohols are versatile building blocks in organic synthesis, prized for the synergistic reactivity of their hydroxyl group and adjacent carbon-carbon double bond. This unique structural motif allows for a diverse array of transformations, making them invaluable intermediates in the synthesis of complex molecules, natural products, and pharmaceuticals. This technical guide provides a detailed overview of the principal reactions of allylic alcohols, offering insights into their mechanisms, practical experimental procedures, and the factors governing their reactivity and selectivity.

Oxidation of Allylic Alcohols

The oxidation of allylic alcohols to α,β-unsaturated aldehydes and ketones is a fundamental transformation in organic synthesis. The choice of oxidant is crucial to avoid over-oxidation or reaction at the double bond.

Oxidation with Manganese Dioxide (MnO₂)

Activated manganese dioxide is a mild and highly selective reagent for the oxidation of allylic and benzylic alcohols. It is a heterogeneous reagent, which simplifies purification as the excess reagent and manganese byproducts can be removed by filtration.

Experimental Protocol: Oxidation of Cinnamyl Alcohol to Cinnamaldehyde using MnO₂

-

To a solution of cinnamyl alcohol (1.0 g, 7.45 mmol) in dichloromethane (B109758) (50 mL), add activated manganese dioxide (10.0 g, 115 mmol).

-

Stir the suspension vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, filter the reaction mixture through a pad of celite, washing with dichloromethane.

-

Concentrate the filtrate under reduced pressure to yield cinnamaldehyde.

| Substrate | Product | Yield (%) | Reference |

| Cinnamyl alcohol | Cinnamaldehyde | >90 | General protocol |

| Geraniol (B1671447) | Geranial | ~85 | General protocol |

| Perillyl alcohol | Perillyl aldehyde | ~92 | General protocol |

Oxidation with Pyridinium (B92312) Chlorochromate (PCC)

PCC is a milder alternative to other chromium-based oxidants and is effective for the oxidation of primary and secondary allylic alcohols to the corresponding aldehydes and ketones without significant over-oxidation.[1][2][3]

Experimental Protocol: Oxidation of Geraniol to Geranial using PCC

-

To a stirred suspension of pyridinium chlorochromate (PCC) (3.23 g, 15.0 mmol) in anhydrous dichloromethane (20 mL), add a solution of geraniol (1.54 g, 10.0 mmol) in dichloromethane (5 mL).

-

Stir the mixture at room temperature for 2 hours.

-

Dilute the reaction mixture with diethyl ether (50 mL) and filter through a pad of silica (B1680970) gel.

-

Wash the silica gel pad with diethyl ether.

-

Concentrate the filtrate under reduced pressure to afford geranial.

| Substrate | Product | Yield (%) | Reference |

| Geraniol | Geranial | ~85 | [3] |

| (E)-2-Hexen-1-ol | (E)-2-Hexenal | ~82 | General protocol |

Mechanism of PCC Oxidation of an Allylic Alcohol

Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin periodinane is a hypervalent iodine reagent that offers a mild and highly selective method for oxidizing allylic alcohols.[4][5][6][7][8][9][10][11][12][13] It is known for its operational simplicity and tolerance of a wide range of functional groups.[9][13]

Experimental Protocol: Dess-Martin Oxidation of an Allylic Alcohol [9]

-

Dissolve the allylic alcohol (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere.

-

Add Dess-Martin periodinane (1.2 mmol) in one portion at room temperature.

-

Stir the reaction mixture and monitor by TLC. The reaction is typically complete within 1-3 hours.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

-

Stir vigorously until the layers are clear.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

| Substrate | Product | Yield (%) | Reference |

| trans, trans-3-Acetoxy-5-hydroxy-4-tbutyldimethylsiloxy-cyclopentene | Corresponding Aldehyde | 90 | [9] |

| 2-Alkynyl Allylic Alcohol | 2-Alkynylpropenal | High | [11] |

Mechanism of Dess-Martin Oxidation

Epoxidation of Allylic Alcohols

The epoxidation of allylic alcohols is a powerful tool for the synthesis of epoxy alcohols, which are versatile chiral building blocks. The hydroxyl group can direct the epoxidation, leading to high levels of diastereoselectivity.

Sharpless Asymmetric Epoxidation

The Sharpless asymmetric epoxidation is a highly enantioselective method for the conversion of primary and secondary allylic alcohols to 2,3-epoxy alcohols.[12] The reaction utilizes a titanium tetraisopropoxide catalyst, a chiral diethyl tartrate (DET) ligand, and tert-butyl hydroperoxide (TBHP) as the oxidant.[12]

Experimental Protocol: Sharpless Asymmetric Epoxidation of Geraniol

-

To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous dichloromethane and cool to -20 °C.

-

Add titanium(IV) isopropoxide (1.0 eq) followed by L-(+)-diethyl tartrate (1.2 eq) via syringe.

-

Stir the mixture for 30 minutes at -20 °C.

-

Add geraniol (1.0 eq) to the reaction mixture.

-

Slowly add a solution of anhydrous TBHP in toluene (B28343) (2.0 eq) dropwise, maintaining the internal temperature below -20 °C.

-

Stir the reaction at -20 °C and monitor by TLC.

-

Upon completion, quench the reaction by adding a 10% aqueous solution of tartaric acid and allow the mixture to warm to room temperature.

-

Stir vigorously for 1 hour, then separate the organic layer.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the epoxy alcohol by flash column chromatography.

| Allylic Alcohol | Tartrate | Yield (%) | ee (%) |

| Geraniol | (+)-DIPT | 95 | 95 |

| Cinnamyl alcohol | (+)-DIPT | 89 | >98 |

| (Z)-2-Nonen-1-ol | (+)-DET | 74 | 86 |

| (E)-2-Hexen-1-ol | (+)-DET | 85 | 94 |

Catalytic Cycle of the Sharpless Asymmetric Epoxidation

Allylic Substitution Reactions

The hydroxyl group of an allylic alcohol can be activated and displaced by a variety of nucleophiles. Transition metal catalysis is often employed to facilitate this process.

Tsuji-Trost Reaction

The Tsuji-Trost reaction is a palladium-catalyzed allylic substitution. While traditionally performed with allylic acetates or carbonates, methods for the direct use of allylic alcohols have been developed.[14][15]

Experimental Protocol: Palladium-Catalyzed Allylic Amination (Tsuji-Trost type)

-

In a reaction vessel, dissolve the allylic alcohol (1.0 mmol), the amine (1.2 mmol), and a phosphine (B1218219) ligand (e.g., PPh₃, 0.05 mmol) in an appropriate solvent (e.g., THF).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.025 mmol).

-

Stir the reaction mixture at the desired temperature (e.g., 50 °C).

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

| Allylic Alcohol | Nucleophile | Catalyst/Ligand | Yield (%) | Reference |

| (E)-3-Phenyl-2-propen-1-ol | Morpholine | Pd(OAc)₂/dppf | 92 | General protocol |

| 2-Cyclohexen-1-ol | Sodium dimethyl malonate | Pd(PPh₃)₄ | 85 | [16] |

Mechanism of the Tsuji-Trost Reaction

References

- 1. sltchemicals.com [sltchemicals.com]

- 2. Babler oxidation - Wikipedia [en.wikipedia.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]